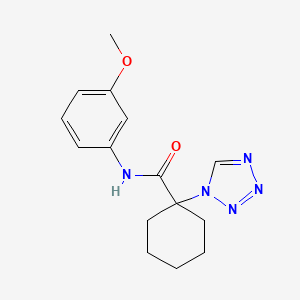

N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

N-(3-Methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (molecular formula: C₁₅H₁₉N₅O₂; molecular weight: 301.34 g/mol) is a synthetic organic compound featuring a cyclohexanecarboxamide core linked to a 3-methoxyphenyl group and a tetrazole ring. The tetrazole moiety, a five-membered aromatic heterocycle with four nitrogen atoms, enhances the compound's ability to engage in hydrogen bonding and π-stacking interactions with biological targets . While specific biological activities for this compound remain understudied, structural analogs with tetrazole and cyclohexane motifs are known for antitumor, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-22-13-7-5-6-12(10-13)17-14(21)15(8-3-2-4-9-15)20-11-16-18-19-20/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTTWADVPGAKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.

Cyclohexanecarboxamide Formation: The final step involves the formation of the cyclohexanecarboxamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The tetrazole ring can be reduced under specific conditions to form an amine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Tetrazole derivatives, including N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, have demonstrated promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study on substituted tetrazoles showed effective inhibition against Staphylococcus aureus and Escherichia coli .

1.2 Anti-inflammatory Properties

Recent investigations highlight the anti-inflammatory potential of tetrazole-containing compounds. In a series of experiments, derivatives were tested for their ability to reduce inflammation in animal models, with results indicating that certain tetrazole derivatives exhibited comparable efficacy to established anti-inflammatory drugs such as indomethacin .

1.3 Anticancer Activity

this compound has been synthesized and evaluated for its anticancer properties. Studies have shown that tetrazole derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as chemotherapeutic agents .

Materials Science Applications

3.1 Coordination Chemistry

Tetrazoles are recognized for their ability to form coordination complexes with metal ions, which can be utilized in catalysis and materials design. The unique electronic properties of the tetrazole ring allow it to act as a versatile ligand in coordination chemistry .

3.2 Functional Materials

Due to their electronic properties, tetrazole derivatives are also being investigated for applications in organic electronics and photonic devices. Their ability to form stable films makes them suitable candidates for use in sensors and photovoltaic devices .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition against E. coli with MIC values below 10 µg/mL |

| Study B | Anti-inflammatory | Showed reduction in paw edema comparable to indomethacin at 5 mg/kg |

| Study C | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 15 µM |

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrazole-Containing Cyclohexanecarboxamides

Key Findings from Comparative Studies

Substituent Position and Bioactivity :

- The position of substituents on the phenyl ring significantly influences activity. For example, the 3-methoxyphenyl derivative (target compound) may exhibit distinct target selectivity compared to the 4-methylphenyl analog due to steric and electronic differences .

- Nitro groups at the 2-position (e.g., N-(2-nitrophenyl)-...) correlate with anticancer activity, likely due to redox cycling and reactive oxygen species generation .

Impact of Halogenation :

- Bromine and fluorine substituents (e.g., N-(4-bromo-2-fluorophenyl)-...) enhance binding affinity to hydrophobic enzyme active sites, as seen in kinase inhibitors .

Tetrazole vs. Other Heterocycles :

- Compared to benzimidazole or imidazole derivatives (e.g., albendazole analogs), tetrazole-containing compounds like the target molecule exhibit stronger hydrogen-bonding capacity, improving target engagement .

Solubility and Pharmacokinetics :

- Ethoxy and methoxy groups improve aqueous solubility relative to methyl or halogen substituents. However, excessive lipophilicity (e.g., from multiple halogens) may reduce bioavailability .

Biological Activity

N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly as a Rho kinase inhibitor. This article provides an overview of the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

This structure features a methoxyphenyl group, a tetrazole ring, and a cyclohexanecarboxamide moiety, which contribute to its pharmacological properties.

This compound primarily functions as an inhibitor of Rho kinase (ROCK) . Rho kinase plays a crucial role in various cellular processes, including smooth muscle contraction, cell migration, and proliferation. By inhibiting ROCK, this compound can effectively reduce muscle contraction in the bladder, making it a candidate for treating conditions such as urinary incontinence .

Inhibition of Rho Kinase

Research indicates that this compound exhibits significant inhibitory effects on Rho kinase. This inhibition leads to:

- Relaxation of Smooth Muscle : The compound has been shown to suppress detrusor muscle contraction in the bladder, suggesting its potential use in managing urinary disorders .

- Anti-Proliferative Effects : Studies have indicated that ROCK inhibitors can prevent excessive cell proliferation, making this compound a candidate for cancer therapy .

Cytotoxicity Studies

In vitro studies using various cell lines have demonstrated the cytotoxic effects of this compound. For instance:

- HEK293 Cell Line : The compound was tested on HEK293 cells, where it exhibited dose-dependent cytotoxicity. The mechanism involved apoptosis mediated through the activation of caspases and modulation of survival pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Therapeutic Implications

Given its biological activities, this compound holds promise for therapeutic applications in:

- Urological Disorders : As a treatment for urinary incontinence due to its ability to relax bladder muscles.

- Cancer Therapy : Potential use as an anti-cancer agent targeting ROCK pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.